![molecular formula C19H15ClN4O3S B2472905 2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-61-2](/img/structure/B2472905.png)
2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Compounds with similar structures, such as indole and quinoline derivatives, are widely found throughout nature and have various applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of similar compounds often involves chemical modification of the parent structure, resulting in improved therapeutic effects . For example, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds, such as indole and quinoline derivatives, is characterized by a nitrogen-containing bicyclic system . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on the substitution on the heterocyclic ring . For example, most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .Scientific Research Applications
- Indole derivatives have shown promise as antiviral agents. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
- Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, demonstrated anti-inflammatory and analgesic activities .
- Molecular simulation studies justified the potent in vitro antipromastigote activity of specific indole derivatives, including compound 13 .
- Imidazole, a five-membered heterocyclic moiety, shares similarities with indole. It possesses diverse biological and clinical applications .
- The compound’s structure includes a triazine ring. Synthesis of 2-chloro-4,6-diamino-1,3,5-triazines has been explored, which may have implications in various fields .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antileishmanial and Antimalarial Potential
Imidazole Synthesis
Triazine Synthesis
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-2-4-12(5-3-11)23-18(15-9-28-10-17(15)22-23)21-19(25)14-8-13(24(26)27)6-7-16(14)20/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAWQKLLMFKKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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